1-Amino-5-chloroanthraquinone CAS number and chemical properties
1-Amino-5-chloroanthraquinone CAS number and chemical properties
An In-depth Technical Guide to 1-Amino-5-chloroanthraquinone: From Synthesis to Advanced Applications
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of 1-Amino-5-chloroanthraquinone, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis methodologies, and its expanding applications beyond traditional dye manufacturing into the realms of advanced materials and biomedical research.
Core Chemical Identity and Physical Properties
1-Amino-5-chloroanthraquinone, identified by the CAS Number 117-11-3 , is a substituted anthraquinone derivative.[1][2][3][4][5] Its molecular structure, featuring an anthraquinone core with both an amino group and a chlorine atom, is fundamental to its chemical reactivity and utility.[6] This compound typically appears as red or reddish-brown crystals or powder.[7]
The foundational properties of 1-Amino-5-chloroanthraquinone are summarized below, providing a quantitative basis for its application in various experimental and industrial settings.
| Property | Value | Source(s) |
| CAS Number | 117-11-3 | [1][8] |
| Molecular Formula | C₁₄H₈ClNO₂ | [1][3][8][9] |
| Molecular Weight | 257.67 g/mol | [1][8][9] |
| Appearance | Red or reddish-brown crystals/powder | [7] |
| Melting Point | 204-216 °C | [3][8] |
| Boiling Point (Predicted) | 500.9 ± 50.0 °C | [1][3] |
| Density (Predicted) | 1.5630 g/cm³ | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, chloroform) | [7] |
The poor aqueous solubility is a critical consideration in experimental design, often necessitating the use of organic solvents for reactions and analyses.[7] The choice of solvent can significantly influence the compound's solubility characteristics, a factor that is often leveraged in purification processes like recrystallization.[7]
Synthesis and Manufacturing: A Mechanistic Perspective
The industrial synthesis of 1-Amino-5-chloroanthraquinone is primarily achieved through two established routes. The selection of a particular method is often dictated by the availability of precursors, desired purity, and economic viability.
Reduction of 5-Chloro-1-nitroanthraquinone
A prevalent method involves the reduction of 5-chloro-1-nitroanthraquinone.[1][9] This reaction is a classic example of nitro group reduction, a fundamental transformation in organic chemistry.
Experimental Protocol: Reduction Synthesis
-
Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, suspend 5-chloro-1-nitroanthraquinone in an aqueous solution of sodium sulfide.
-
Heating: Heat the mixture under reflux. The sodium sulfide acts as the reducing agent, donating electrons to the nitro group.
-
Transformation: The nitro group (-NO₂) is reduced to an amino group (-NH₂). The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.
-
Purification: The crude product is washed with water to remove inorganic byproducts and then purified, typically by recrystallization from a suitable organic solvent, to yield pure 1-Amino-5-chloroanthraquinone.
The causality behind this choice of reducing agent lies in the efficacy and cost-effectiveness of sodium sulfide for large-scale industrial production.
Amination of 1,5-Dichloroanthraquinone
An alternative route involves the nucleophilic aromatic substitution of 1,5-dichloroanthraquinone with ammonia.[10] This process leverages the reactivity of the chloro-substituents on the anthraquinone core.
Experimental Protocol: Amination Synthesis
-
Reaction Setup: Heat 1,5-dichloroanthraquinone in an autoclave with an aqueous ammonia solution (e.g., 25% strength).[10]
-
Temperature and Pressure: The reaction is conducted at elevated temperatures (e.g., 200-220 °C) and, consequently, high pressure.[10] These conditions are necessary to facilitate the nucleophilic attack of ammonia on the electron-deficient aromatic ring.
-
Selective Substitution: The reaction typically yields a mixture of 1-amino-5-chloroanthraquinone and 1,5-diaminoanthraquinone.[10] The ratio of these products can be influenced by reaction time, temperature, and ammonia concentration.
-
Isolation and Separation: After cooling, the product mixture is filtered, washed until neutral, and dried.[10] The separation of the mono- and di-substituted products can be challenging and may require subsequent chemical modification (e.g., acylation) followed by separation based on differential solubility.[10]
This method's complexity in product separation makes it a nuanced choice, often employed when specific downstream applications can utilize the resulting product mixture.
Caption: Key synthesis pathways for 1-Amino-5-chloroanthraquinone.
Spectroscopic Characterization: Elucidating the Structure
A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of 1-Amino-5-chloroanthraquinone.[11] Each technique provides complementary information about the molecule's structure and electronic properties.
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. Anthraquinones typically show intense π → π* transitions in the UV region and lower intensity n → π* transitions that can extend into the visible spectrum, which are responsible for their color.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for this molecule would include N-H stretching from the amino group and C=O stretching from the quinone carbonyl groups.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.[11] The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the anthraquinone core.
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.[9]
General Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1-Amino-5-chloroanthraquinone in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the solvent's deuterium signal and shim the magnetic field to optimize homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific nuclei within the molecule.
Applications: From Traditional Dyes to Modern Materials
While historically significant in the dye industry, the unique electronic and chemical properties of 1-Amino-5-chloroanthraquinone have opened doors to novel applications in materials science and biomedical research.[6][13]
Intermediate for Vat Dyes
The primary and most established use of 1-Amino-5-chloroanthraquinone is as a chemical intermediate for synthesizing high-performance vat dyes.[1][6][9] Its structure provides a robust chromophore and reactive sites (the amino group and chlorine atom) for building larger, more complex dye molecules known for their excellent fastness to light and washing.[6]
Emerging Applications in Advanced Materials
-
Organic Electronics: The anthraquinone core is an electron-accepting moiety, making its derivatives interesting candidates for materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[6][14] Research is ongoing to explore its potential in charge transport layers or as a component of emissive materials.[14]
-
Fluorescent Sensors: The inherent fluorescence of some anthraquinone derivatives can be modulated by their chemical environment.[7] This property is being explored for the development of chemosensors, for instance, in detecting environmental pollutants or specific metal ions.[6][7]
Relevance in Drug Development
Anthraquinone and its derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[15] The amino and chloro substituents on 1-Amino-5-chloroanthraquinone can influence its biological activity and provide handles for further chemical modification. While direct therapeutic applications are not established, it serves as a valuable scaffold for the synthesis of novel bioactive compounds.[7][15] For example, the anticancer drug Mitoxantrone is an aminoanthraquinone derivative, highlighting the therapeutic potential of this chemical class.[15]
Caption: Applications of 1-Amino-5-chloroanthraquinone.
Safety, Handling, and Regulatory Information
As with any chemical reagent, proper handling of 1-Amino-5-chloroanthraquinone is paramount for laboratory safety.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][16] It is harmful if swallowed.
-
GHS Classification: The compound is labeled with the "Warning" signal word.[9][16]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Handling: Avoid breathing dust.[16] Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[1]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following local environmental regulations.[1][9]
Conclusion
1-Amino-5-chloroanthraquinone is a compound of significant industrial importance and growing scientific interest. While its role as a key intermediate in the dye industry is well-established, its unique photophysical and electronic properties are paving the way for its use in advanced materials and as a scaffold in medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists looking to innovate with this versatile molecule.
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